molecular formula C10H6F3NO B1323069 4-(4-(Trifluoromethyl)phenyl)oxazole CAS No. 1126636-40-5

4-(4-(Trifluoromethyl)phenyl)oxazole

Cat. No.: B1323069
CAS No.: 1126636-40-5
M. Wt: 213.16 g/mol
InChI Key: BTZWCQXESYHHBK-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)oxazole is an organic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)phenyl)oxazole can be achieved through several methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base. This method allows for the preparation of oxazoles with high yields .

Another method involves the direct arylation of oxazoles using palladium-catalyzed reactions. This approach is highly regioselective and can be performed under mild conditions, making it suitable for the synthesis of various substituted oxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)oxazole: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    4-(4-Methylphenyl)oxazole: Contains a methyl group instead of a trifluoromethyl group.

    4-(4-Chlorophenyl)oxazole: Substituted with a chlorine atom on the phenyl ring.

Uniqueness

4-(4-(Trifluoromethyl)phenyl)oxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-15-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZWCQXESYHHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631249
Record name 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126636-40-5
Record name 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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